4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide
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Overview
Description
4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is a complex organic compound with the molecular formula C25H27N3O. This compound is known for its unique structure, which includes a tert-butyl group, a diazenyl group, and a benzamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 2-methylphenylamine with nitrous acid to form the diazonium salt, which is then coupled with 2-methyl-4-aminophenyl to form the diazenyl intermediate.
Introduction of the tert-butyl group: The intermediate is then reacted with tert-butyl chloride in the presence of a base to introduce the tert-butyl group.
Formation of the benzamide group: Finally, the compound is reacted with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzamide group can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(bromomethyl)phenylcarbamate: Similar in structure but with a bromomethyl group instead of the diazenyl group.
4-tert-butyl-N-(4-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of the diazenyl group.
Uniqueness
4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is unique due to the presence of the diazenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research and industrial applications .
Properties
CAS No. |
324577-52-8 |
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Molecular Formula |
C25H27N3O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C25H27N3O/c1-17-8-6-7-9-23(17)28-27-21-14-15-22(18(2)16-21)26-24(29)19-10-12-20(13-11-19)25(3,4)5/h6-16H,1-5H3,(H,26,29) |
InChI Key |
XROFUGPNZBPIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
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